molecular formula C14H10O3S B2427675 (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one CAS No. 620546-02-3

(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one

Cat. No.: B2427675
CAS No.: 620546-02-3
M. Wt: 258.29
InChI Key: SZZAJUGQEAOCBX-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with a hydroxy group and a thienylmethylene substituent

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c1-8-4-5-18-13(8)7-12-14(16)10-3-2-9(15)6-11(10)17-12/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAJUGQEAOCBX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methyl-2-thiophenecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a benzofuranone derivative.

    Reduction: Formation of a dihydrobenzofuran derivative.

    Substitution: Formation of halogenated thienylmethylene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one exhibits various biological activities that make it a candidate for further investigation in pharmacology.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its utility in developing new cancer therapies. The mechanism of action appears to involve the induction of apoptosis in malignant cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its efficacy was evaluated through disk diffusion methods, where it inhibited the growth of both Gram-positive and Gram-negative bacteria. This characteristic positions it as a potential lead compound for antibiotic development .

Applications in Medicinal Chemistry

Given its biological profile, this compound can be explored for several applications:

  • Anticancer Drug Development : Leveraging its cytotoxic properties to formulate new chemotherapeutic agents.
  • Antimicrobial Formulations : Utilizing its antimicrobial effects to create novel antibiotics or antiseptics.

Agricultural Applications

The compound's bioactivity extends beyond medicinal uses; it may also serve as a natural pesticide or fungicide due to its antimicrobial properties. Research is ongoing to assess its effectiveness against plant pathogens and pests, potentially leading to environmentally friendly agricultural solutions.

Case Study 1: Anticancer Activity

In a controlled laboratory study, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones significantly larger than those produced by conventional antibiotics, highlighting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thienylmethylene group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-hydroxy-2-[(2-thienyl)methylene]-1-benzofuran-3(2H)-one
  • (2Z)-6-hydroxy-2-[(4-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one
  • (2Z)-6-hydroxy-2-[(3-methyl-3-thienyl)methylene]-1-benzofuran-3(2H)-one

Uniqueness

(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its electronic properties and reactivity

Biological Activity

(2Z)-6-Hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one, also known as a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
IUPAC Name 6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
CAS Number 620546-02-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that this compound may:

  • Inhibit Enzymatic Activity : It has been shown to inhibit specific enzymes, which could lead to altered metabolic pathways.
  • Modulate Cellular Signaling Pathways : The compound may interfere with signaling pathways that are crucial for cell proliferation and survival, potentially leading to apoptotic effects in cancer cells.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer properties:

  • Cytotoxic Effects : Case studies have demonstrated significant cytotoxic activity against various cancer cell lines. For example, compounds within this class have shown IC50 values in the low micromolar range against leukemia cells like K562 and HL60 .
  • Structure-Activity Relationship (SAR) : The presence of hydroxyl and thiophene groups in the structure enhances the compound's ability to induce apoptosis in cancer cells. Modifications to these functional groups can significantly influence potency and selectivity .

Antimicrobial Activity

Some studies have explored the antimicrobial potential of this compound against various pathogens. The benzofuran core is known for its ability to disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.

Case Studies

  • Tuberculosis Inhibition : A study highlighted the efficacy of benzofuran derivatives against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated a reduction in colony-forming units (CFU) in murine models, indicating potential use as anti-tuberculosis agents .
    CompoundCFU Reduction (log10)Dosage (mg/kg)
    Compound 13.950
    Compound 63.846
    Compound 123.649

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects:

  • Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A), caution is advised during handling .

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